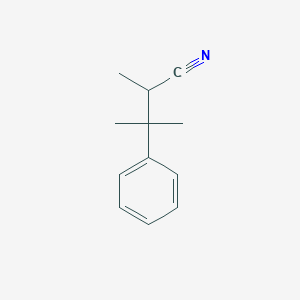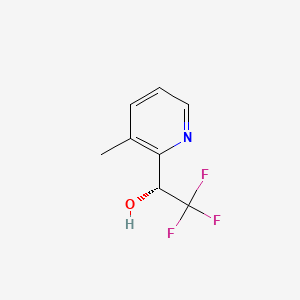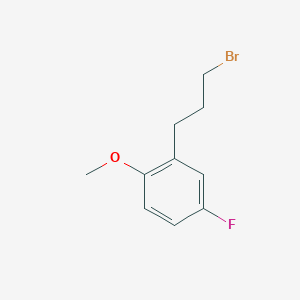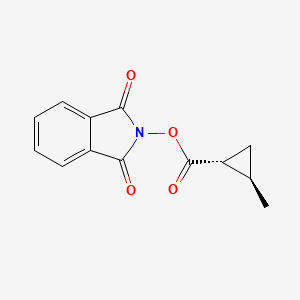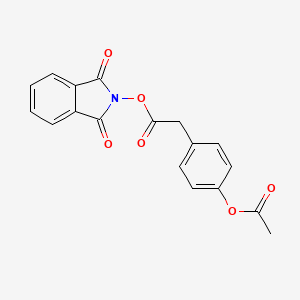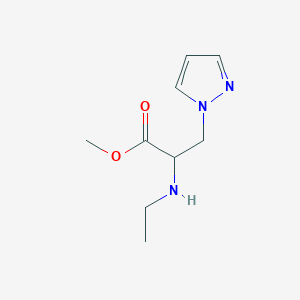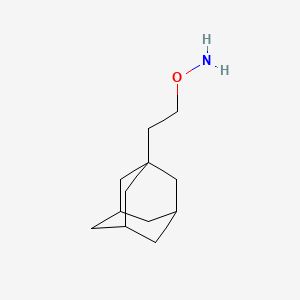
2-(Adamantyl)ethoxyamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[2-(adamantan-1-yl)ethyl]hydroxylamine is an organic compound with the molecular formula C12H21NO It features an adamantane moiety, a highly stable and rigid structure, attached to an ethyl hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(adamantan-1-yl)ethyl]hydroxylamine typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantane with ethylamine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of O-[2-(adamantan-1-yl)ethyl]hydroxylamine may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
O-[2-(adamantan-1-yl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and organometallic reagents are frequently employed.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted adamantane derivatives .
Scientific Research Applications
O-[2-(adamantan-1-yl)ethyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of O-[2-(adamantan-1-yl)ethyl]hydroxylamine involves its interaction with specific molecular targets. The adamantane moiety provides stability and rigidity, allowing the compound to effectively bind to target proteins or enzymes. This interaction can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound, known for its stability and use in antiviral drugs.
1-Adamantylamine: A derivative with similar structural properties but different functional groups.
2-Adamantanone: Another derivative with a ketone group instead of a hydroxylamine group.
Uniqueness
O-[2-(adamantan-1-yl)ethyl]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity compared to other adamantane derivatives .
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
O-[2-(1-adamantyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C12H21NO/c13-14-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 |
InChI Key |
MDEAPARHEJKKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


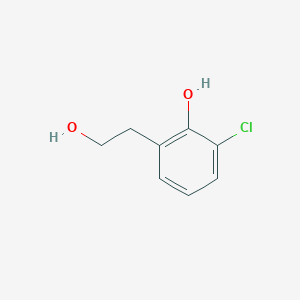
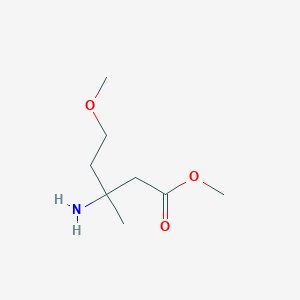
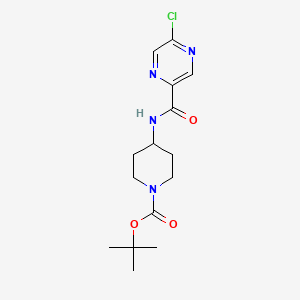
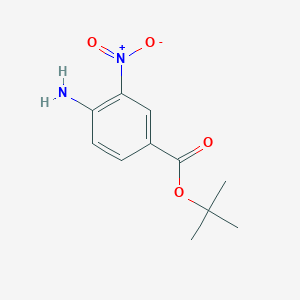
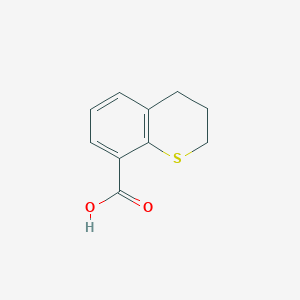
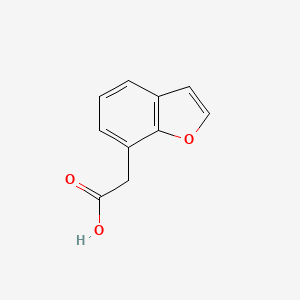
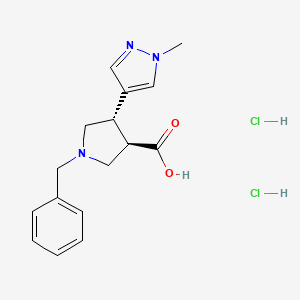
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
